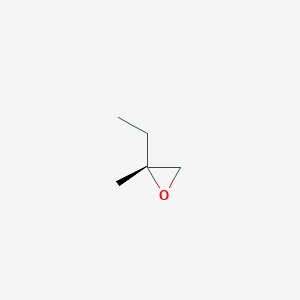

(2R)-2-ethyl-2-methyloxirane

描述

(2R)-2-Ethyl-2-methyloxirane (CAS: 30095-63-7) is a chiral epoxide characterized by a 2,2-disubstituted oxirane ring with ethyl and methyl groups at the C2 position. Its stereochemistry (R configuration at C2) significantly influences its reactivity and selectivity in chemical reactions. This compound is synthesized via regioselective carbonylation of epoxides, yielding a colorless oil with low volatility-related yield (8%) . Key spectroscopic data include:

- ¹H NMR (500 MHz, CDCl₃): δ 2.62 (d, 1H, J = 4.9 Hz), 2.57 (d, 1H, J = 4.9 Hz), 1.66–1.51 (m, 2H), 1.30 (s, 3H), 0.95 (t, 3H, J = 7.6 Hz)

- ¹³C NMR (125 MHz, CDCl₃): δ 57.91, 53.75, 29.66, 20.72, 9.41 .

Its applications span asymmetric synthesis, polymer chemistry, and catalysis, leveraging its strained epoxide ring for nucleophilic ring-opening reactions .

属性

CAS 编号 |

33204-47-6 |

|---|---|

分子式 |

C5H10O |

分子量 |

86.13 g/mol |

IUPAC 名称 |

(2R)-2-ethyl-2-methyloxirane |

InChI |

InChI=1S/C5H10O/c1-3-5(2)4-6-5/h3-4H2,1-2H3/t5-/m1/s1 |

InChI 键 |

QZXUQPKFNQQQAJ-RXMQYKEDSA-N |

手性 SMILES |

CC[C@@]1(CO1)C |

规范 SMILES |

CCC1(CO1)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-ethyl-2-methyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-2-methylpropene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an oxirane ring, resulting in the desired epoxide.

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, catalysts such as titanium silicalite-1 (TS-1) can be employed to improve selectivity and reduce by-products.

化学反应分析

Types of Reactions

(2R)-2-Ethyl-2-methyloxirane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diols or other oxygenated products.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

Oxidation: Diols and other oxygenated compounds.

Reduction: Alcohols.

Substitution: Functionalized derivatives with various substituents.

科学研究应用

(2R)-2-Ethyl-2-methyloxirane has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of (2R)-2-ethyl-2-methyloxirane involves its reactivity as an epoxide. The strained oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

相似化合物的比较

Isobutylene Oxide (2,2-Dimethyloxirane)

Structural Differences : Isobutylene oxide (2a) lacks the ethyl group, featuring two methyl groups at C2.

Reactivity :

- Regioselective Carbonylation : Both compounds undergo carbonylation, but (2R)-2-ethyl-2-methyloxirane exhibits higher steric hindrance, reducing reaction rates compared to isobutylene oxide .

- NMR Shifts : The ethyl group in this compound downfield-shifts the methyl protons (δ 1.30 vs. δ 1.25 in isobutylene oxide) due to increased electron-donating effects .

| Property | This compound | Isobutylene Oxide |

|---|---|---|

| Molecular Weight (g/mol) | 86.13 | 72.11 |

| ¹H NMR (CH₃) | δ 1.30 (s) | δ 1.25 (s) |

| Boiling Point | Not reported | ~94°C |

Glycidyl Methacrylate

Structural Differences : Glycidyl methacrylate contains a methacrylate ester group instead of alkyl substituents.

Reactivity :

- Electrophilicity : The electron-withdrawing ester group in glycidyl methacrylate enhances electrophilicity at the epoxide ring, accelerating nucleophilic attacks compared to this compound .

- Applications : Glycidyl methacrylate is widely used in polymer crosslinking, while this compound is employed in asymmetric catalysis due to its chiral center .

| Property | This compound | Glycidyl Methacrylate |

|---|---|---|

| Functional Groups | Ethyl, methyl | Epoxide, methacrylate |

| Key Applications | Asymmetric synthesis | Polymer chemistry |

(R)-α-Methylstyrene Oxide

Structural Differences : (R)-α-Methylstyrene oxide (CAS: 122608-92-8) features a phenyl group at C2, introducing aromaticity.

Reactivity :

- Steric Effects : The phenyl group increases steric bulk, reducing regioselectivity in ring-opening reactions compared to this compound .

- Optical Rotation : Both compounds exhibit chiral centers, but (R)-α-methylstyrene oxide has a higher specific rotation due to the aromatic π-system .

| Property | This compound | (R)-α-Methylstyrene Oxide |

|---|---|---|

| Substituent at C2 | Ethyl, methyl | Phenyl, methyl |

| Specific Rotation [α]D | Not reported | +15.6° (neat) |

Stereochemical Influence on Reactivity

The R configuration in this compound dictates stereochemical outcomes in reactions. For example:

- 1,4-Dioxane Formation : Reaction with racemic 2-ethyl-2-methyloxirane yields a mixture of diastereomers (R,R and S,S), while enantiopure this compound produces a single stereoisomer .

- Catalytic Applications: The chiral environment enhances enantioselectivity in asymmetric catalysis, outperforming non-chiral analogs like isobutylene oxide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。